molecular formula C26H22N6O B293026 N'-[(1,4-diphenyl-1H-pyrazol-3-yl)methylene]-2,7-dimethylimidazo[1,2-a]pyridine-3-carbohydrazide

N'-[(1,4-diphenyl-1H-pyrazol-3-yl)methylene]-2,7-dimethylimidazo[1,2-a]pyridine-3-carbohydrazide

Cat. No. B293026
M. Wt: 434.5 g/mol
InChI Key: LZVGBLLHGSFNSG-JVWAILMASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-[(1,4-diphenyl-1H-pyrazol-3-yl)methylene]-2,7-dimethylimidazo[1,2-a]pyridine-3-carbohydrazide is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N'-[(1,4-diphenyl-1H-pyrazol-3-yl)methylene]-2,7-dimethylimidazo[1,2-a]pyridine-3-carbohydrazide is not fully understood. However, it is believed to exert its anti-cancer, anti-inflammatory, and anti-bacterial effects by inhibiting the activity of specific enzymes and proteins involved in these processes.
Biochemical and Physiological Effects:
N'-[(1,4-diphenyl-1H-pyrazol-3-yl)methylene]-2,7-dimethylimidazo[1,2-a]pyridine-3-carbohydrazide has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit the production of pro-inflammatory cytokines, and inhibit the growth of bacteria.

Advantages and Limitations for Lab Experiments

The advantages of using N'-[(1,4-diphenyl-1H-pyrazol-3-yl)methylene]-2,7-dimethylimidazo[1,2-a]pyridine-3-carbohydrazide in lab experiments include its potential as a diagnostic tool for cancer and other diseases, as well as its anti-cancer, anti-inflammatory, and anti-bacterial properties. However, its limitations include the need for further research to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for the research of N'-[(1,4-diphenyl-1H-pyrazol-3-yl)methylene]-2,7-dimethylimidazo[1,2-a]pyridine-3-carbohydrazide. These include further investigation of its anti-cancer, anti-inflammatory, and anti-bacterial properties, as well as its potential as a diagnostic tool for cancer and other diseases. Additionally, research could focus on the development of new synthesis methods and the optimization of existing methods to improve the yield and purity of the compound.

Synthesis Methods

The synthesis method of N'-[(1,4-diphenyl-1H-pyrazol-3-yl)methylene]-2,7-dimethylimidazo[1,2-a]pyridine-3-carbohydrazide involves the reaction of 2,7-dimethylimidazo[1,2-a]pyridine-3-carbohydrazide with 1,4-diphenyl-3-methyl-1H-pyrazol-5(4H)-one in the presence of a suitable catalyst. This reaction results in the formation of N'-[(1,4-diphenyl-1H-pyrazol-3-yl)methylene]-2,7-dimethylimidazo[1,2-a]pyridine-3-carbohydrazide.

Scientific Research Applications

N'-[(1,4-diphenyl-1H-pyrazol-3-yl)methylene]-2,7-dimethylimidazo[1,2-a]pyridine-3-carbohydrazide has been the subject of scientific research due to its potential applications in various fields. It has been studied for its anti-cancer, anti-inflammatory, and anti-bacterial properties. It has also been investigated for its potential as a diagnostic tool for cancer and other diseases.

properties

Molecular Formula

C26H22N6O

Molecular Weight

434.5 g/mol

IUPAC Name

N-[(E)-(1,4-diphenylpyrazol-3-yl)methylideneamino]-2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide

InChI

InChI=1S/C26H22N6O/c1-18-13-14-31-24(15-18)28-19(2)25(31)26(33)29-27-16-23-22(20-9-5-3-6-10-20)17-32(30-23)21-11-7-4-8-12-21/h3-17H,1-2H3,(H,29,33)/b27-16+

InChI Key

LZVGBLLHGSFNSG-JVWAILMASA-N

Isomeric SMILES

CC1=CC2=NC(=C(N2C=C1)C(=O)N/N=C/C3=NN(C=C3C4=CC=CC=C4)C5=CC=CC=C5)C

SMILES

CC1=CC2=NC(=C(N2C=C1)C(=O)NN=CC3=NN(C=C3C4=CC=CC=C4)C5=CC=CC=C5)C

Canonical SMILES

CC1=CC2=NC(=C(N2C=C1)C(=O)NN=CC3=NN(C=C3C4=CC=CC=C4)C5=CC=CC=C5)C

Origin of Product

United States

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